2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole core have been reported to exhibit cytotoxic activities against various tumor cell lines . This suggests that the compound may target cellular components involved in cancer progression.
Mode of Action
The presence of the 1,2,4-triazole moiety is known to contribute to the cytotoxic activities of these compounds . The compound may interact with its targets, leading to changes that inhibit the growth or survival of cancer cells.
Result of Action
The compound has been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the reaction of 4-benzyl-5-cyclopropyl-1,2,4-triazole with a suitable thiol reagent under basic conditions to form the sulfanyl derivative. This intermediate is then reacted with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-{[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-benzothiazole
- 2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide
Uniqueness
2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and cyclopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins. The sulfanyl group provides a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPKUAGYCXDNLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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